2-(Phenylamino)phenol
Overview
Description
2-(Phenylamino)phenol is an organic compound characterized by the presence of both a phenylamino group and a hydroxyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Phenylamino)phenol can be synthesized through several methods. One common approach involves the reaction of aniline with phenol under specific conditions. Another method includes the catalytic synthesis using mesoporous Pd-doped TiO2 under UV irradiation .
Industrial Production Methods: Industrial production often employs scalable and green protocols, such as the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide and H2O2/HBr as reagents . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(Phenylamino)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for various biologically active compounds.
Industry: It is utilized in the production of polymers, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)phenol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. It can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it influences cell signaling pathways and gene expression, contributing to its biological activity.
Comparison with Similar Compounds
- 2-[(Phenylamino)methyl]phenol
- 2-{[(4-Hydroxyphenyl)amino]methyl}phenol
- 2-[(2-Hydroxybenzyl)amino]benzonitrile
- 2-{[(3-Chlorophenyl)amino]methyl}phenol
Comparison: 2-(Phenylamino)phenol is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity. Compared to its analogs, it exhibits different degrees of effectiveness in various applications, such as corrosion inhibition and enzyme inhibition .
Biological Activity
Overview
2-(Phenylamino)phenol, also known as 2-anilinophenol, is an organic compound with the molecular formula CHNO. This compound is characterized by the presence of both a phenylamino group and a hydroxyl group attached to a benzene ring, which contributes to its unique reactivity and biological activity. Its potential applications span various fields, including medicinal chemistry, biochemistry, and materials science.
- Molecular Weight: 185.22 g/mol
- CAS Number: 29928-60-7
- Structure: The compound features an amino group (-NH) and a hydroxyl group (-OH) on the aromatic rings, which play crucial roles in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. Notably, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions, which can protect cells from oxidative stress.
Antioxidant Activity
Research indicates that this compound demonstrates significant antioxidant activity. It can scavenge free radicals effectively, which is essential for protecting biological systems from oxidative damage. This property is particularly relevant in preventing cellular aging and various diseases linked to oxidative stress.
Enzyme Inhibition
One of the significant biological activities of this compound is its inhibitory effect on enzymes such as tyrosinase. Tyrosinase inhibition is crucial in applications related to skin lightening agents and the treatment of hyperpigmentation disorders. Studies have shown that derivatives of this compound exhibit varying degrees of tyrosinase inhibition, with some showing potent activity comparable to known inhibitors like kojic acid.
Compound | IC (μM) | Remarks |
---|---|---|
This compound | 40.42 ± 3.70 | Moderate inhibition |
Kojic Acid | 16.78 ± 0.57 | Strong inhibition |
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound and its derivatives against various pathogens. The compound has shown promising results in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.
Study on Tyrosinase Inhibition
In a study examining the efficacy of several phenolic compounds, including this compound, it was found that this compound exhibited an IC value of approximately 40 μM when tested against mushroom tyrosinase using l-tyrosine as a substrate. This indicates moderate inhibitory potency relative to other tested compounds .
Antioxidant Evaluation
Another study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to evaluate the antioxidant capacity of various phenolic compounds. The results showed that this compound effectively scavenged DPPH radicals, showcasing its potential as a natural antioxidant .
Medicinal Chemistry
Due to its biological activities, particularly enzyme inhibition and antioxidant properties, this compound is being investigated for its potential use in pharmaceuticals aimed at treating skin disorders and other diseases associated with oxidative stress.
Industrial Use
The compound serves as a precursor for synthesizing more complex organic molecules used in dyes and polymers, highlighting its versatility beyond biological applications.
Properties
IUPAC Name |
2-anilinophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYGTTZKLHDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952378 | |
Record name | 2-Anilinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29928-60-7 | |
Record name | Phenol, (phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029928607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anilinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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